METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 421580-09-8
VCID: VC21505559
InChI: InChI=1S/C21H16ClNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3
SMILES: CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC
Molecular Formula: C21H16ClNO5S
Molecular Weight: 429.9g/mol

METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

CAS No.: 421580-09-8

Cat. No.: VC21505559

Molecular Formula: C21H16ClNO5S

Molecular Weight: 429.9g/mol

* For research use only. Not for human or veterinary use.

METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE - 421580-09-8

Specification

CAS No. 421580-09-8
Molecular Formula C21H16ClNO5S
Molecular Weight 429.9g/mol
IUPAC Name methyl 5-[(4-chlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C21H16ClNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3
Standard InChI Key MAZVFWGYDDPUAC-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC
Canonical SMILES CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC

Introduction

Synthesis

The synthesis of METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step reactions that may include:

  • Formation of the Naphtho[1,2-b]furan framework

  • Introduction of the sulfonamide group

  • Esterification to form the final product

The synthetic pathway may involve reagents such as chlorobenzenesulfonamide and various coupling agents to facilitate the formation of the desired structure.

Biological Activity

Research into compounds similar to METHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE suggests potential biological activities:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting tumor cell proliferation.

  • Mechanism of Action: The mechanism often involves interaction with specific cellular pathways crucial for cancer cell survival and proliferation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, indicating that modifications to the sulfonamide or naphtho[1,2-b]furan moieties can significantly affect biological efficacy.

CompoundActivityIC50 Value (µM)Reference
Compound AAntitumor10.5
Compound BAntitumor8.0
Methyl DerivativeAntitumor PotentialTBDCurrent Study

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